![molecular formula C7H11N3 B2529621 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 1880457-10-2](/img/structure/B2529621.png)

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

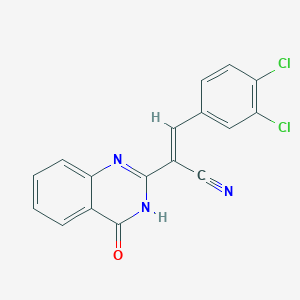

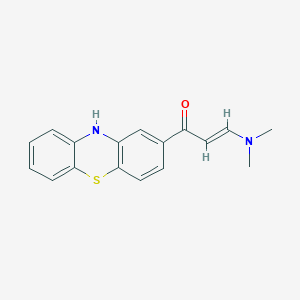

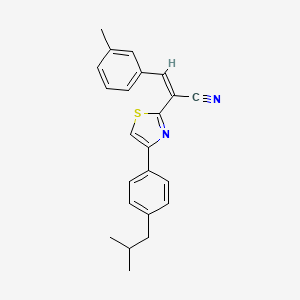

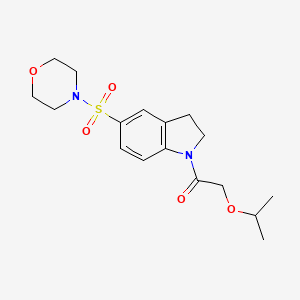

The compound 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential applications in medicinal chemistry. While the specific compound is not directly synthesized or analyzed in the provided papers, related structures such as pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines , imidazo[4,5-b]pyridin-2-amines , and pyrrolo[1,2-a]imidazol-7(3H)-ones are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions, as seen in the one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using a heterogeneous nanocatalyst . Another approach is the eight-step synthesis of an aza analogue of enviroxime from 6-hydroxynicotinic acid, involving nitration, chlorination, and a series of condensation reactions . The oxidative intramolecular C–H amination is a key step in synthesizing polycyclic imidazo[1,2-a]pyridine analogs . Additionally, a Groebke–Blackburn–Bienayme multicomponent reaction (MCR) followed by N-deprotection and cyclization is used to prepare substituted pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines .

Molecular Structure Analysis

The molecular structures of these heterocyclic compounds are characterized by their polycyclic nature, with multiple rings fused together. The presence of nitrogen atoms within the rings contributes to their unique chemical behavior and potential biological activity. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further functionalization. For instance, the Buchwald–Hartwig cross-coupling reaction is successfully applied to heterocyclic primary amine derivatives to introduce diverse groups into the scaffold . The selective synthesis approach allows for the introduction of primary amines into the molecular scaffold, which is advantageous for creating combinatorial libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structure. The optical properties, such as UV absorption and fluorescence, are significant for potential applications in materials science and as fluorescent probes . The synthesis methods described in the papers suggest that these compounds can be obtained in moderate to good yields, indicating a reasonable level of stability and practicality for laboratory synthesis .

Applications De Recherche Scientifique

Catalysts in Organic Synthesis

Recent developments in recyclable copper catalyst systems have shown that compounds similar to 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine, specifically imidazoles and their derivatives, play a significant role in C-N bond forming cross-coupling reactions. These reactions are crucial for creating a wide array of organic compounds, including pharmaceuticals and materials. The use of such catalysts has been highlighted for their recyclability, making them potential candidates for commercial exploitation. This reflects a growing trend towards more sustainable practices in chemical synthesis (M. Kantam, C. V. Reddy, P. Srinivas, S. Bhargava, & S. Bhargava, 2013).

Optical Sensors

Compounds containing heteroatoms like the structure of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine and their derivatives are significant in the development of optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials. Pyrimidine derivatives, which share a structural resemblance with imidazole compounds, have been widely utilized in creating optical sensors, showcasing the broad applications of such heterocyclic compounds in both sensing technology and medicinal chemistry (Gitanjali Jindal & N. Kaur, 2021).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazoles, demonstrate significant effectiveness as corrosion inhibitors. Their chemical structure, which includes a heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces. This characteristic makes them highly valuable in research aimed at preventing corrosion, particularly in the petroleum industry. The modification of imidazoline structures has been a focus of research to enhance their effectiveness as corrosion inhibitors, indicating the potential of structurally similar compounds like 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine in such applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Synthesis of Heterocycles

The chemistry of heterocyclic compounds, including those similar to 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine, is a rich field of study with broad applications. These compounds serve as building blocks for synthesizing a wide range of heterocycles, such as pyrazolo-imidazoles, which are of significant interest in pharmaceutical research and development. The unique reactivity and versatility of these compounds underline their importance in the synthesis of novel heterocyclic compounds with potential applications in medicine and materials science (M. A. Gomaa & H. Ali, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-4-6(8)7-9-2-3-10(5)7/h2-3,5-6H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXWSCKZGIFTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=NC=CN12)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)